![molecular formula C18H23N3O2S B2763057 4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1903214-64-1](/img/structure/B2763057.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Due to the known antifungal properties of similar functional groups, this compound could be valuable for investigating antifungal activity . Researchers may explore its efficacy against specific fungal strains and its potential as a therapeutic agent.
- Imidazoles are essential heterocycles found in many biologically active compounds. Researchers could use this compound as a precursor for synthesizing other imidazole derivatives. Its regioselective synthesis could be explored further .
Antifungal Research
Imidazole Synthesis
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(20-8-12-24-17-5-10-23-11-6-17)16-3-1-15(2-4-16)13-21-9-7-19-14-21/h1-4,7,9,14,17H,5-6,8,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPQIKSMELSJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide |
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